3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Azetidine Moiety: : The azetidine ring can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a suitable azetidine precursor with a sulfonyl chloride derivative.
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Final Coupling: : The final step involves coupling the azetidine derivative with the oxadiazole ring. This can be achieved through various coupling reactions, such as using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring-opening or desulfonylation.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced oxadiazole or desulfonylated products.
Substitution: Azetidine derivatives with various substituents replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioisosteric properties, which can mimic other functional groups in biological systems.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring can interact with protein active sites, while the azetidine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-triazole
- 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(2-Methoxyphenyl)-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can lead to different reactivity and biological activity profiles, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-6-5-7-15(10-14)13-28(24,25)23-11-16(12-23)20-21-19(22-27-20)17-8-3-4-9-18(17)26-2/h3-10,16H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMGYQHDTSIGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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